![molecular formula C₁₀H₁₂N₂O₂S B1145529 苯甲基[氨基(甲硫基)亚甲基]氨基甲酸酯 CAS No. 25508-19-4](/img/structure/B1145529.png)

苯甲基[氨基(甲硫基)亚甲基]氨基甲酸酯

描述

Synthesis Analysis

The synthesis of related carbamates often involves reactions with chlorosulfonyl isocyanate (CSI) to give sulfamoyl carbamates, followed by Pd-C catalyzed hydrogenolysis reactions to afford sulfamides (Göksu et al., 2014). Additionally, derivatives involving the reaction of carbamates with phthalic anhydrides have been synthesized, indicating a method for introducing functional groups and enhancing biological activity (Pilyugin et al., 2004).

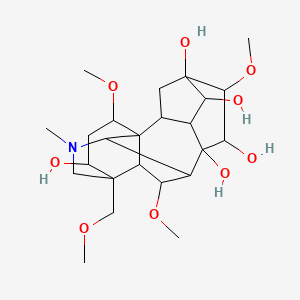

Molecular Structure Analysis

Vibrational spectroscopy and quantum chemical calculations have been used to study the electronic properties of similar benzyl carbamates, providing insights into their molecular geometries and structural parameters (Rao et al., 2016). These studies help understand the compound's electronic and nonlinear optical properties, crucial for its potential applications.

Chemical Reactions and Properties

The reactivity of benzyl carbamates towards nitrosation and benzylation has been explored, revealing the formation of polymorphic forms and derivatives through hydrogen bonding and pi-pi interactions, indicating the versatility of these compounds in synthetic chemistry (Glidewell et al., 2003).

Physical Properties Analysis

The physical properties of benzyl carbamates and related compounds, such as solubility, melting points, and stability, can be inferred from their molecular structure and interactions. The synthesis and characterization of substituted benzyl N-nitrosocarbamates provide insights into the compound's stability and potential for creating novel photolabile structures (Venkata et al., 2009).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, potential for substitutions, and chemical stability, are crucial for understanding the compound's applications. Studies on the synthesis of phenyl 1-benzyloxycarbonylamino arylmethylphosphinopeptide derivatives illustrate the reactivity of benzyl carbamates and their potential for creating complex molecules (Dai & Chen, 1997).

科学研究应用

机械化学合成

苯甲基氨基甲酸酯,包括苯甲基[氨基(甲硫基)亚甲基]氨基甲酸酯等变体,可以使用环保的方法合成。例如,一项研究展示了使用 1,1'-羰基二咪唑 (CDI) 作为酰化剂机械化学制备抗惊厥药 N-甲基-O-苄基氨基甲酸酯。这种方法是可持续的,并且在温和条件下增强了醇和氨基甲酰咪唑中间体的反应活性,而无需溶液合成中通常需要的活化 (Lanzillotto 等人,2015)。

碳酸酐酶同工酶的抑制

与苯甲基氨基甲酸酯密切相关的苯甲基磺酰胺已被研究其对碳酸酐酶 I 和 II 同工酶的抑制作用。体外研究表明,这些化合物以浓度依赖性方式抑制同工酶,这些化合物表现出纳摩尔抑制常数 (Göksu 等人,2014)。

苯基 1-苄氧羰基氨基芳甲基膦肽衍生物的合成

另一项研究探索了苯甲基氨基甲酸酯与芳香醛和二氯苯基膦的反应,导致苯基 1-芳基甲基膦酸氯的产生。然后该氯与氨基酸酯反应生成相应的膦肽衍生物 (Dai & Chen, 1997)。

抗肿瘤和抗丝虫病药剂的开发

苯并咪唑-2-氨基甲酸酯已被合成并评估其作为抗肿瘤和抗丝虫病药剂的潜力。这些化合物在 L1210 细胞中表现出显着的生长抑制作用,表明它们在癌症治疗中的潜在应用 (Ram 等人,1992)。

丁酰胆碱酯酶的选择性抑制

苯甲基氨基甲酸酯也因其选择性抑制丁酰胆碱酯酶 (BChE) 的能力而受到研究。发现一些衍生物对 BChE 的抑制活性高于临床使用的利凡斯的明,表明其在治疗与胆碱酯酶缺乏相关的疾病方面的潜力 (Magar 等人,2021)。

药物分析中的液相色谱

高效液相色谱法已用于测定药物形式中苯并咪唑氨基甲酸酯的浓度。该技术具有选择性、准确性、可重复性和可再现性,使其成为药物质量控制中的宝贵工具 (Al-Kurdi 等人,1999)。

药物递送中的前药开发

苯甲基氨基甲酸酯已用于前药系统的开发,用于增溶不溶性药物、延长血浆半衰期和提高药物递送效率,特别是抗癌药 (Greenwald 等人,1999)。

农业:杀菌剂的缓释

在农业中,苯并咪唑氨基甲酸酯已用于纳米颗粒系统中,用于缓释杀菌剂。这些系统提供了诸如释放曲线改变和毒性降低等优点,为植物真菌病的治疗和预防提供了新的选择 (Campos 等人,2015)。

属性

IUPAC Name |

benzyl N-(C-methylsulfanylcarbonimidoyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2S/c1-15-9(11)12-10(13)14-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHNUXJSPYNQQHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=N)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl [(Z)-imino(methylthio)methyl]carbamate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Benzyl-3-[2-(tert-butoxycarbonylamino)ethyl]urea](/img/structure/B1145451.png)